![molecular formula C12H15ClN2O B2525146 3-Chloro-4-[(piperidin-1-yl)carbonyl]aniline CAS No. 893615-75-3](/img/structure/B2525146.png)
3-Chloro-4-[(piperidin-1-yl)carbonyl]aniline
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Overview
Description
3-Chloro-4-[(piperidin-1-yl)carbonyl]aniline is a chemical compound with the molecular formula C12H15ClN2O . It is used in various scientific and industrial applications .
Synthesis Analysis
The synthesis of 3-Chloro-4-[(piperidin-1-yl)carbonyl]aniline involves several steps. The specific methods and conditions for the synthesis can vary, but typically involve the use of a catalyst and specific reaction conditions . More detailed information about the synthesis process can be found in the referenced materials .Molecular Structure Analysis
The molecular structure of 3-Chloro-4-[(piperidin-1-yl)carbonyl]aniline is defined by its InChI code: 1S/C12H15ClN2O/c13-11-8-9 (14)4-5-10 (11)12 (16)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,14H2 . This code provides a unique representation of the molecule’s structure .Chemical Reactions Analysis
The specific chemical reactions involving 3-Chloro-4-[(piperidin-1-yl)carbonyl]aniline can vary depending on the context. For example, it may undergo different reactions when used in the synthesis of other compounds . More detailed information about these reactions can be found in the referenced materials .Physical And Chemical Properties Analysis
3-Chloro-4-[(piperidin-1-yl)carbonyl]aniline has a molecular weight of 238.72 . More detailed information about its physical and chemical properties can be found in the referenced materials .Scientific Research Applications
Chemical Properties and Synthesis
“3-Chloro-4-[(piperidin-1-yl)carbonyl]aniline” is a chemical compound with the CAS Number: 893615-75-3 and a molecular weight of 238.72 . It is commonly used in the synthesis of various pharmaceuticals .
Piperidine Derivatives
Piperidines, including “3-Chloro-4-[(piperidin-1-yl)carbonyl]aniline”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis of Biologically Active Piperidines
The development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “3-Chloro-4-[(piperidin-1-yl)carbonyl]aniline”, is an important task of modern organic chemistry .
Antimicrobial Activity
Some piperazine chrome-2-one derivatives, which could potentially include “3-Chloro-4-[(piperidin-1-yl)carbonyl]aniline”, have shown antimicrobial activity . The docking simulation of the most active eight piperazine chrome-2-one derivatives towards oxidoreductase enzyme showed that the most enzyme–inhibitor complex was stabilized by hydrophobic interactions .
Modulation of Aliphatic Chain
“3-Chloro-4-[(piperidin-1-yl)carbonyl]aniline” can be used in the modulation of the aliphatic chain linking the 2-chlorobenzene moiety to the piperidine ring .
Synthesis of New Isatin Derivatives
“3-Chloro-4-[(piperidin-1-yl)carbonyl]aniline” can be used in the synthesis of new isatin derivatives as broad-spectrum antiviral agents .
Safety and Hazards
properties
IUPAC Name |
(4-amino-2-chlorophenyl)-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c13-11-8-9(14)4-5-10(11)12(16)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYGVWLNBSALEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(C=C(C=C2)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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